molecular formula C14H13N3O3S2 B2831880 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 554427-06-4

5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2831880
CAS RN: 554427-06-4
M. Wt: 335.4
InChI Key: RYCKJICZBAYPJV-XYOKQWHBSA-N
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Description

5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MNTX, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MNTX is a thiazolidinone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism Of Action

The mechanism of action of 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its binding to the mu-opioid receptor and blocking the activation of the receptor by opioids. This results in a reduction in the analgesic effects of opioids, without affecting other physiological processes. 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to be a highly selective antagonist of the mu-opioid receptor, with little or no effect on other opioid receptors.
Biochemical and Physiological Effects
5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one has a variety of biochemical and physiological effects, which make it a promising candidate for further study. In addition to its analgesic effects, 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and anti-cancer properties. Studies have also shown that 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one can improve cognitive function and memory, making it a potential treatment for neurodegenerative diseases such as Alzheimer's.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one for lab experiments is its high selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in various physiological processes. However, one limitation of 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are many potential future directions for research on 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new painkillers based on the structure of 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one. Another potential direction is the use of 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one for the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand the anti-inflammatory and anti-cancer properties of 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one, and to explore its potential applications in these areas. Overall, the unique properties of 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one make it a promising candidate for further study and development.

Synthesis Methods

The synthesis of 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-nitro-4-(1-pyrrolidinyl)benzaldehyde with thiourea in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one. This synthesis method has been optimized to produce high yields of pure 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one, making it suitable for large-scale production.

Scientific Research Applications

5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one has been the subject of extensive scientific research due to its potential applications in the field of medicine. One of the most promising applications of 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is its use as a painkiller. Studies have shown that 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a potent and selective antagonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to be effective in reducing pain without the side effects associated with traditional opioids, such as addiction and respiratory depression.

properties

IUPAC Name

(5E)-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c18-13-12(22-14(21)15-13)8-9-3-4-10(11(7-9)17(19)20)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,15,18,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCKJICZBAYPJV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one

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